N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine
Description
N-[(2,4,6-Trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine is a barbiturate-derived compound featuring a glycine moiety attached to a trioxotetrahydropyrimidinylidene core. This structure combines the electron-deficient, planar trioxopyrimidine system with a polar glycine group, enabling diverse interactions such as hydrogen bonding and π-stacking.
Properties
IUPAC Name |
2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c11-4(12)2-8-1-3-5(13)9-7(15)10-6(3)14/h1H,2H2,(H,11,12)(H3,9,10,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPFFYIILVLZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=CC1=C(NC(=O)NC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine typically involves the reaction of glycine with a pyrimidinone derivative. One common method includes:
Condensation Reaction: : Glycine is reacted with 2,4,6-trioxotetrahydropyrimidine under acidic or basic conditions to facilitate the formation of the desired compound.
Purification: : The product is then purified using crystallization or chromatographic techniques to ensure its purity.
Industrial Production Methods
Industrial production of this compound may involve scalable techniques such as continuous flow synthesis, which allows for the efficient production of large quantities. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine undergoes several types of chemical reactions:
Oxidation: : It can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction can occur in the presence of reducing agents such as sodium borohydride.
Substitution: : Substitution reactions can take place at the glycine or pyrimidinone moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: : Conditions typically involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products
Scientific Research Applications
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine has a wide range of applications:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Studied for its potential role in biochemical pathways and as a probe in biological assays.
Medicine: : Investigated for its therapeutic potential, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: : Applied in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine exerts its effects involves interaction with specific molecular targets. It can:
Bind to enzymes: : Modulating their activity and influencing biochemical pathways.
Interact with receptors: : Affecting cellular signaling and function.
Participate in metabolic pathways: : Acting as a substrate or inhibitor, thereby altering metabolic processes.
Comparison with Similar Compounds
Structural Features
The trioxotetrahydropyrimidinylidene core is a common motif in barbiturate derivatives, but substituents critically influence properties and bioactivity. Key structural analogs include:
| Compound Name / ID (Evidence) | Substituents | Key Structural Differences vs. Target Compound |
|---|---|---|
| 3-Amino-3-(trioxopyrimidinylidene)propanoic acid (5) | Propanoic acid group | Larger, branched side chain vs. glycine’s linear structure |
| Compound 4 (4) | Phenoxy-biphenyl carbonitrile | Bulky aromatic substituents enhance lipophilicity |
| HuR inhibitor ligand (6) | Hydrazineyl benzoate | Electron-withdrawing groups alter electronic density |
| Indol-3-ylmethylene derivatives (7) | Benzonitrile/nitrobenzyl groups | Aromatic substituents favor π-π interactions |
| Acrylonitrile derivative N2 (8) | Dodecyloxy-phenyl group | Long alkyl chain increases hydrophobicity |
Physicochemical Properties
- Solubility : Glycine’s polar nature likely enhances aqueous solubility compared to lipophilic analogs like N2 (8) (dodecyloxy chain) or Compound 4 (carbonitrile) .
- Melting Points : Analog 4 melts at 239.9–240.0°C, suggesting high crystallinity due to planar aromatic systems . Glycine derivatives may exhibit lower melting points due to zwitterionic character.
Biological Activity
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its mechanisms, effects on cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 393.39 g/mol. The compound features a trioxotetrahydropyrimidine moiety that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N5O5S |
| Molar Mass | 393.39 g/mol |
| InChI | InChI=1S/C14H11N5O5S2/... |
| InChIKey | VVINTTGNGCYWKI-UHFFFAOYSA-N |
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Cell Proliferation : Studies show that derivatives of this compound can suppress the viability and proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCC1806. The most potent derivatives exhibit high binding affinity to eEF2K, an atypical alpha-kinase involved in protein synthesis regulation .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways, leading to programmed cell death.
- Antimicrobial Activity : Research has indicated that related compounds possess antimicrobial properties, making them candidates for further exploration in treating infections .
Case Study 1: Anticancer Activity
A study focusing on a derivative of this compound demonstrated significant suppression of cell viability in the MDA-MB-231 cell line. The compound exhibited comparable tumor-suppressive effects to established chemotherapeutics like paclitaxel when tested in xenograft mouse models .
Case Study 2: Antimicrobial Properties
Another investigation highlighted the antimicrobial activity of phenolic compounds derived from similar structures. These compounds showed efficacy against various bacterial strains, suggesting potential applications in antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
